Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-

Description

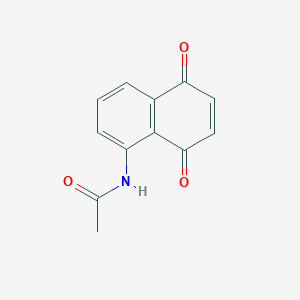

Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- (CAS: Not explicitly provided in evidence), is a naphthoquinone-derived acetamide compound characterized by a 1,4-naphthoquinone core fused with an acetamide substituent. The structure includes a planar naphthalene ring system with two ketone groups at positions 5 and 8, contributing to its electron-deficient aromatic system.

Properties

CAS No. |

5824-46-4 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

N-(5,8-dioxonaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C12H9NO3/c1-7(14)13-9-4-2-3-8-10(15)5-6-11(16)12(8)9/h2-6H,1H3,(H,13,14) |

InChI Key |

LCECTYUHGUTJLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=O)C=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide typically involves a multi-step process. One common method includes the reduction of a precursor compound followed by a nucleophilic reaction and subsequent acetylation. For example, a precursor such as 2-methyl-3-bromo-1,4-naphthalenedione can undergo reduction and nucleophilic substitution to form the desired compound, followed by acetylation with acetic anhydride .

Industrial Production Methods

Industrial production methods for N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide moiety hydrolyzes to yield acetic acid and the corresponding amine derivative. This reaction is critical for modifying its biological activity.

Mechanism :

-

Protonation of the carbonyl oxygen (acidic conditions).

-

Nucleophilic attack by water.

-

Liberation of acetic acid and the amine product.

Reduction of Dioxo Groups

The ketone groups at positions 5 and 8 undergo reduction to form dihydroxy derivatives. Common catalysts include palladium-based materials (e.g., Pd/C) under hydrogenation conditions.

Conditions :

-

Catalyst : Pd/C or Ni

-

Reagent : H₂ gas

-

Solvent : Ethanol or THF

Product : N-(5,8-dihydroxy-1-naphthalenyl)acetamide.

Oxidation of Dioxo Groups

While ketones are typically resistant to further oxidation, specific conditions (e.g., strong oxidizing agents) may yield carboxylic acid derivatives. This reaction is less common and requires rigorous control.

Nucleophilic Reactions

The ketone groups act as electrophilic sites, enabling reactions with nucleophiles such as amines, alcohols, or hydrazines. For example:

-

Imine Formation : Reaction with primary amines to form iminium salts.

-

Acetal Formation : Reaction with alcohols under acidic conditions.

Example Reaction :

Analytical Techniques

Structural confirmation and reaction monitoring rely on:

-

NMR Spectroscopy : Identifies functional groups (e.g., ketones, amides).

-

Mass Spectrometry : Verifies molecular weight and purity.

-

Chromatography : Tracks reaction progress and isolates products.

Comparison with Structurally Similar Compounds

| Compound | Key Features | Reactivity Highlight |

|---|---|---|

| N-(1-Naphthyl)acetamide | Full naphthalene ring | Limited functional group diversity |

| N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)acetamide | Dual ketones, acetamide group | Enhanced electrophilicity, versatile transformations |

| Acetic acid 6-methyl-5,8-dioxo-5,8-dihydro-naphthalen-1-yl ester | Methyl substitution, ester group | Altered solubility and stability |

This table underscores the unique reactivity profile of the target compound due to its functional group arrangement .

References

-

Evitachem (2025). Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)-.

-

ACS Publications (2022). Nitrogen-Centered Radicals in Functionalization of sp² Systems.

-

PubChem (2025). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.

Scientific Research Applications

N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5,8-Dioxo-5,8-dihydronaphthalen-1-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to form hydrogen bonds and participate in redox reactions. These interactions can influence various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Naphthalene-Linked Acetamides

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its derivatives () share structural motifs with the target compound. Key differences include:

- Backbone Modification: While 6a-m derivatives feature a triazole linker and naphthalenyloxy group, the target compound lacks this linker and instead directly substitutes the naphthoquinone system.

- Functional Groups : The dihydrodioxo groups in the target compound introduce strong electron-withdrawing effects, enhancing electrophilicity compared to the methoxy or nitro groups in 6b-c.

- Spectral Data: For example, 6b shows IR peaks at 1682 cm⁻¹ (C=O) and 1504 cm⁻¹ (NO₂), whereas the target compound’s quinone C=O stretches would likely appear at higher frequencies (~1700 cm⁻¹) due to conjugation .

Table 1: Structural and Spectral Comparison

Methazolamide and Derivatives ()

Methazolamide (MZA), a thiadiazole-containing acetamide, is structurally distinct but shares the acetamide pharmacophore. Key contrasts include:

- Bioactivity: MZA is a carbonic anhydrase inhibitor, whereas the target compound’s quinone moiety may confer redox activity or interactions with quinone-binding enzymes.

- Metabolism : MZA forms glutathione conjugates (e.g., MSG, MCG) via thiol addition, a pathway unlikely in the target compound due to the absence of reactive thiadiazole groups .

Benzothiazole Acetamides ()

European Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives. Comparisons include:

- Aromatic System: Benzothiazole vs. naphthoquinone; the latter’s extended π-system may enhance stacking interactions.

- Substituent Effects: The trifluoromethyl group in benzothiazole derivatives increases lipophilicity, whereas the target compound’s quinone groups improve solubility in polar solvents .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis would likely require naphthoquinone precursors and amidation steps, contrasting with copper-catalyzed cycloadditions used for triazole-linked analogs ().

- Pharmacological Potential: Quinone-containing compounds often exhibit antitumor or antimicrobial activity via ROS generation, suggesting possible applications for the target compound.

- Stability: The electron-deficient quinone core may render the compound prone to reduction, necessitating stabilization strategies absent in simpler acetamides like DMAC.

Biological Activity

Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₉NO₃

- Molecular Weight : 215.20 g/mol

- CAS Number : 5824-46-4

The biological activity of Acetamide, N-(5,8-dihydro-5,8-dioxo-1-naphthalenyl)- is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to bind with enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptor sites, influencing signaling pathways important for cellular responses.

Pharmacological Activities

Research indicates that Acetamide derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that compounds similar to Acetamide can exhibit moderate activity against gram-positive bacteria. The presence of functional groups such as amino and chloro enhances this activity .

- Anticancer Properties : Investigations into the anticancer potential of naphthalene derivatives suggest that they may inhibit tumor growth by interfering with cancer cell proliferation pathways .

- Neuroprotective Effects : Certain acetamide derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. Some compounds showed promising IC₅₀ values indicating potential therapeutic applications .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various acetamide derivatives against a panel of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against gram-positive strains. This suggests potential applications in treating bacterial infections .

Study 2: Anticancer Screening

In a screening for anticancer properties, several naphthalene derivatives were tested against various cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation in vitro, with IC₅₀ values indicating strong cytotoxic effects against specific cancer types .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.